REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1.C([O-])(O)=O.[Na+].[C-:19]#[N:20].[K+]>CCO.O>[N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:12]=[CH:13][C:4]=1[CH2:3][C:19]#[N:20] |f:0.1,2.3,4.5|
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Name
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|
Quantity
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4.28 g
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Type
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reactant
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Smiles
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Cl.ClCC1=NC2=CC=CC=C2C=C1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCO
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Name
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Quantity
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1.95 g
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Type
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reactant
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Smiles
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[C-]#N.[K+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 15 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the resulting mixture was refluxed for 4h.
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Duration
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4 h
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Type
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CUSTOM
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Details
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EtOH was removed under reduced pressure
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Type
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EXTRACTION
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Details
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The residue was extracted 3× with EtOAc (200 mL)
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Type
|
WASH
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Details
|
washed twice with a brine solution (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Type
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CUSTOM
|
Details
|
The residue was chromatographed (30% EtOAc/hexanes)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.76 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |